molecular formula C8H10O3 B182311 (2,5-Dimethylfuran-3-yl)acetic acid CAS No. 100909-95-3

(2,5-Dimethylfuran-3-yl)acetic acid

Cat. No.: B182311
CAS No.: 100909-95-3
M. Wt: 154.16 g/mol
InChI Key: QGZGHBXQVVXVEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-Dimethylfuran-3-yl)acetic acid is a high-purity chemical compound offered for research and development purposes. This heterocyclic building block, which features a furan ring core, is of significant interest in medicinal and organic chemistry for the synthesis of novel molecules. Compounds based on furan and acetic acid scaffolds are recognized for their diverse biological activities. For instance, structurally similar benzofuran-acetic acid derivatives are extensively studied for their antimicrobial, anti-inflammatory, and antioxidant properties . Furthermore, dimethylfuran derivatives serve as crucial precursors and intermediates in developing materials with specialized functions . Researchers utilize this compound primarily as a synthetic intermediate. Its molecular structure, combining a heterocyclic aromatic system with a flexible acetic acid side chain, makes it a valuable precursor for constructing more complex chemical entities. Potential research applications include the development of new pharmacologically active compounds and the exploration of novel organic materials. This product is strictly for laboratory and research applications. It is not intended for diagnostic, therapeutic, or any personal use. All information provided is for research reference only. Researchers should review the relevant Material Safety Data Sheet (MSDS) and conduct their own safety and efficacy evaluations prior to use.

Properties

CAS No.

100909-95-3

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-(2,5-dimethylfuran-3-yl)acetic acid

InChI

InChI=1S/C8H10O3/c1-5-3-7(4-8(9)10)6(2)11-5/h3H,4H2,1-2H3,(H,9,10)

InChI Key

QGZGHBXQVVXVEZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(O1)C)CC(=O)O

Canonical SMILES

CC1=CC(=C(O1)C)CC(=O)O

Synonyms

(2,5-DiMethylfuran-3-yl)-acetic acid

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of (2,5-Dimethylfuran-3-yl)acetic Acid and Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents/Ring Saturation Potential Applications
This compound 100909-95-3 C₈H₁₀O₃ 154.16 Acetic acid, aromatic furan 2,5-dimethyl Organic synthesis, drug intermediates
2-(2,5-Dioxofuran-3-yl)acetic acid 6318-55-4 C₆H₄O₅ 156.10 Acetic acid, dioxofuran 2,5-diketone Chelation, sorbent materials
2-(3-Acetoxy-2,5-dioxotetrahydrofuran-3-yl)acetic acid 58032-65-8 C₈H₈O₇ 216.15 Acetic acid, acetoxy, dioxo, tetrahydrofuran 3-acetoxy, 2,5-diketone (saturated ring) Polymer crosslinking, esterification
(5,5-Dimethyl-2-oxo-tetrahydro-furan-3-yl)-acetic acid 412298-86-3 C₈H₁₂O₄ 172.18 Acetic acid, oxo, tetrahydrofuran 5,5-dimethyl, 2-ketone Biodegradable polymers, drug delivery

The tetrahydrofuran backbone in CAS 412298-86-3 and 58032-65-8 introduces ring saturation, increasing conformational flexibility and altering solubility compared to aromatic furans .

Acidity and Reactivity :

  • The acetic acid group’s pKa is influenced by adjacent substituents. For example, 2-(2,5-dioxofuran-3-yl)acetic acid (CAS 6318-55-4) likely exhibits stronger acidity due to electron-withdrawing diketones, making it more reactive in deprotonation or coordination reactions .
  • In 2-(3-acetoxy-2,5-dioxotetrahydrofuran-3-yl)acetic acid (CAS 58032-65-8), the acetoxy group enables ester hydrolysis or transesterification pathways absent in the target compound .

Applications :

  • Compounds with diketone or oxo groups (e.g., CAS 6318-55-4, 412298-86-3) are promising for metal ion chelation, as seen in uranium sorption studies involving carboxyl-rich biochars .
  • Tetrahydrofuran derivatives (e.g., CAS 412298-86-3) may serve as biodegradable polymer precursors due to their saturated, oxygen-rich structures .

Physicochemical Properties and Reactivity

  • Thermal Stability : Methyl groups may enhance thermal stability compared to oxygen-rich derivatives like CAS 58032-65-8, which could degrade via ketone or ester decomposition pathways .

Research Findings and Mechanistic Insights

  • Uranium Sorption: Studies on acetic acid-modified biochar (ASBB) highlight the critical role of -COOH groups in uranium coordination .
  • Coordination Chemistry: The monodentate coordination observed between uranium and -COO⁻ groups in ASBB implies that analogues with accessible carboxylates (e.g., CAS 6318-55-4) could exhibit enhanced sorption capacities.

Preparation Methods

Alkylation of tert-Butyl Acetoacetate

The synthesis begins with the alkylation of tert-butyl acetoacetate (7) using α-chloroacetone in the presence of sodium hydride. Conducted in tetrahydrofuran (THF) at 0°C, this step generates tert-butyl 2-acetyl-4-oxopentanoate (S1) with a 75% yield. Sodium hydride acts as a base to deprotonate the acetoacetate, enabling nucleophilic attack on α-chloroacetone. The reaction requires 96 hours at room temperature for completion, followed by acidic workup and purification via column chromatography (hexane/EtOAc, 7:1).

Esterification and Cyclization

Intermediate S1 undergoes further alkylation with methyl bromoacetate under similar basic conditions, yielding 1-tert-butyl 4-methyl 2-acetyl-2-(2-oxopropyl)succinate (S2) in 81% yield. Subsequent treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the tert-butyl group, facilitating cyclization to methyl 2-(2,5-dimethylfuran-3-yl)acetate (8) in 62% yield. The use of TFA ensures efficient removal of the protecting group while promoting furan ring formation.

Table 1: Key Reaction Parameters for Esterification

StepReagents/ConditionsYieldPurification Method
Alkylation of S1Methyl bromoacetate, NaH, THF, 16 h81%Column chromatography
Cyclization to 8TFA, CH₂Cl₂, 13 h62%Column chromatography

Hydrolysis to Carboxylic Acid

The final step involves hydrolysis of the methyl ester (8) using aqueous sodium hydroxide in methanol. This reaction proceeds rapidly (15 minutes at room temperature) to afford (2,5-dimethylfuran-3-yl)acetic acid (9) in near-quantitative yield (99%). Acidification with HCl precipitates the product, which is purified via recrystallization from hexane.

Characterization Data:

  • IR (KBr): 1713 cm⁻¹ (C=O stretch), 1586 cm⁻¹ (furan ring).

  • ¹H NMR (CDCl₃): δ 2.20 (s, 3H), 2.22 (s, 3H), 3.34 (s, 2H), 5.88 (s, 1H).

  • ¹³C NMR (CDCl₃): δ 11.3 (CH₃), 12.1 (CH₃), 41.8 (CH₂), 105.4 (furan C), 153.2 (C=O).

Optimization and Scalability Challenges

The use of sodium hydride poses safety risks due to its pyrophoric nature, suggesting that alternative bases (e.g., potassium tert-butoxide) could be explored for large-scale applications. Additionally, the extended reaction time (96 hours) for the initial alkylation step may necessitate catalytic acceleration, such as phase-transfer catalysts or microwave-assisted heating.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.